molecular formula C22H24N4O3 B6468828 N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide CAS No. 2640950-62-3

N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Cat. No.: B6468828
CAS No.: 2640950-62-3
M. Wt: 392.5 g/mol
InChI Key: LONQQCAXHFQXEE-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a naphthyridine moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthyridine moiety, and the attachment of the dimethoxyphenyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Naphthyridine Moiety: This step may involve coupling reactions using reagents such as naphthyridine derivatives and suitable catalysts.

    Attachment of Dimethoxyphenyl Group: This can be done through substitution reactions, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, catalysts like palladium or copper, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide: can be compared to other piperidine carboxamides and naphthyridine derivatives.

  • Examples include N-(3,5-dimethoxyphenyl)-4-(quinolin-2-yl)piperidine-1-carboxamide and N-(3,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperidine-1-carboxamide .

Uniqueness

  • The presence of both the naphthyridine moiety and the dimethoxyphenyl group in this compound makes it unique compared to other similar compounds.
  • This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-18-12-17(13-19(14-18)29-2)24-22(27)26-10-7-15(8-11-26)20-6-5-16-4-3-9-23-21(16)25-20/h3-6,9,12-15H,7-8,10-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONQQCAXHFQXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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